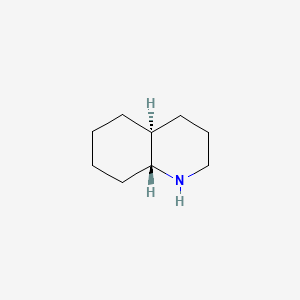
trans-Decahydroquinoline
概要
説明
trans-Decahydroquinoline is a bicyclic organic compound that belongs to the class of quinolines. It is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms. This compound is notable for its stereochemistry, with specific configurations at the 4a and 8a positions, making it a chiral molecule. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-Decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient hydrogenation of quinoline derivatives under controlled conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
trans-Decahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated bicyclic amines.
Substitution: N-alkyl or N-acyl derivatives of decahydroquinoline.
科学的研究の応用
trans-Decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-Decahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
γ-Muurolene: Another bicyclic compound with a different arrangement of carbon atoms and functional groups.
Uniqueness
trans-Decahydroquinoline is unique due to its specific stereochemistry and the presence of a nitrogen atom in its bicyclic structure. This makes it a valuable compound for the synthesis of chiral molecules and for studying stereochemical effects in chemical reactions.
特性
CAS番号 |
22160-37-8 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m0/s1 |
InChIキー |
POTIYWUALSJREP-DTWKUNHWSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)CCCN2 |
正規SMILES |
C1CCC2C(C1)CCCN2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

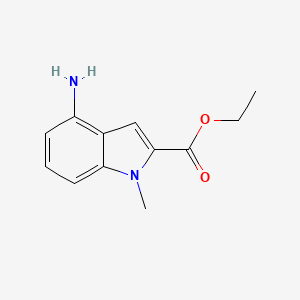
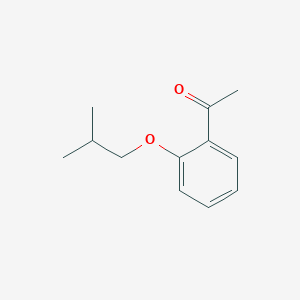
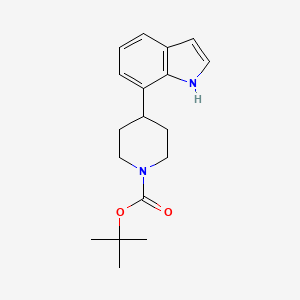
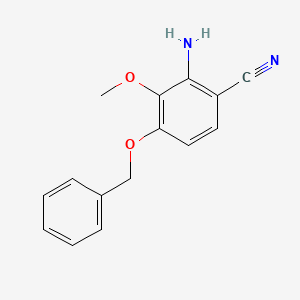
![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)
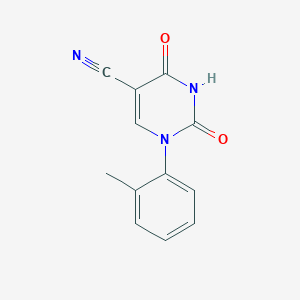
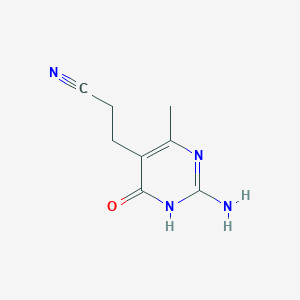


![(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B8797270.png)
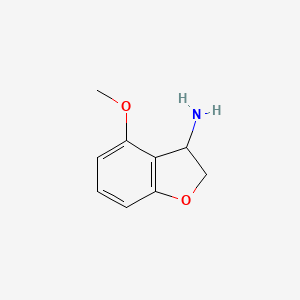
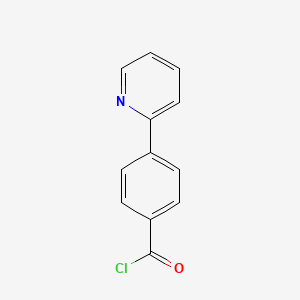
![2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol](/img/structure/B8797297.png)
